3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)-

Catalog No.
S642401
CAS No.
736993-54-7
M.F
C24H23Cl2N7O
M. Wt
496.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4...

CAS Number

736993-54-7

Product Name

3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)-

IUPAC Name

1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide

Molecular Formula

C24H23Cl2N7O

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C24H23Cl2N7O/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34)

InChI Key

XJFUIILGVMOOHV-UHFFFAOYSA-N

SMILES

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N

Synonyms

1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo-(1,5-a)-(1,3,5)triazin-4-yl)-3-ethylaminoazetidine-3-carboxylic acid hydrochloride, CE-178253

Canonical SMILES

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N

3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)- is a complex organic compound featuring a five-membered azetidine ring and a triazine moiety. The compound exhibits a unique structure characterized by multiple aromatic rings and substituents, including chlorophenyl and methyl groups. This structural complexity suggests potential for diverse biological interactions and applications in medicinal chemistry.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The azetidine ring can undergo nucleophilic substitutions due to its electrophilic nature.
  • Addition Reactions: The presence of double bonds in the triazine ring allows for potential addition reactions with nucleophiles.
  • Elimination Reactions: Under certain conditions, the compound may also participate in elimination reactions leading to the formation of double bonds.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

The synthesis of 3-Azetidinecarboxamide can be approached through several methods:

  • Urea Fusion Process: Involves the fusion of azetidine derivatives with urea under controlled conditions to yield carboxamides. This method has been described in patents focusing on related compounds .
  • Hydrogenolysis: A catalytic hydrogenation process can be employed to reduce precursors into the desired azetidine structure, followed by further reactions to introduce the carboxamide group.
  • Reactions with Isocyanates: The compound can also be synthesized by reacting appropriate azetidine derivatives with isocyanates in suitable solvents .

The potential applications of 3-Azetidinecarboxamide include:

  • Pharmaceutical Development: Given its biological activity, it may serve as a lead compound in developing new medications.
  • Research Tools: The compound could be used in biochemical research to study specific pathways or mechanisms due to its unique structure.
  • Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides, suggesting potential applications in agriculture.

Interaction studies are crucial for understanding how 3-Azetidinecarboxamide interacts with biological targets. Preliminary studies could focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Exploring interactions with other drugs or compounds that may enhance its efficacy or reduce toxicity.

Several compounds share structural characteristics with 3-Azetidinecarboxamide. Here are some notable examples:

Compound NameStructure HighlightsBiological Activity
3-Phenoxy-1-AzetidinecarboxamideContains a phenoxy group; simpler structureAnticonvulsant
4-Chlorophenyl DerivativesSimilar chlorinated phenyl groupsAntimicrobial
Pyrazolo[1,5-a]TriazinesShares triazine core; varied substitutionsAntitumor activity

Uniqueness

3-Azetidinecarboxamide stands out due to its combination of an azetidine ring and complex aromatic systems. This unique structure may lead to distinct biological activities not observed in simpler analogs. Its potential as a versatile scaffold for drug development is particularly noteworthy, warranting further investigation into its pharmacological properties and mechanisms of action.

XLogP3

4

UNII

FW6JCF60XU

Wikipedia

Ce-178,253

Dates

Modify: 2023-07-20

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